2-(Phenylamino)cyclohexanol
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Overview
Description
2-(Phenylamino)cyclohexanol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenylamino group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylamino)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
2-(Phenylamino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)cyclohexanol involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the phenylamino group.
Phenylcyclohexane: Contains a phenyl group but lacks the hydroxyl group.
Aniline: Contains the phenylamino group but lacks the cyclohexanol ring.
Uniqueness
2-(Phenylamino)cyclohexanol is unique due to the presence of both the phenylamino and cyclohexanol groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
38382-30-8 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-anilinocyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2 |
InChI Key |
ABSZYEUMTNJQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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